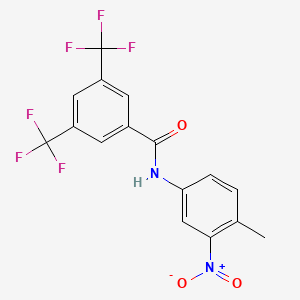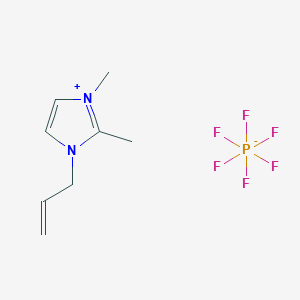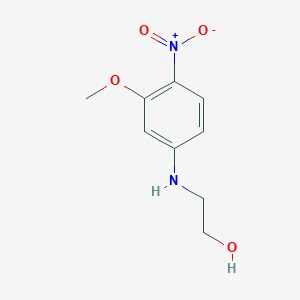
gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a dimethylpropyl chain, and an ethoxy benzoate moiety, all linked to a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzoic acid and 2,2-dimethylpropylamine.
Esterification: 4-ethoxybenzoic acid is esterified with 2,2-dimethylpropylamine in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide.
Amidation: The resulting ester is then reacted with diethylamine to form the desired compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and pH to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoates or amides.
Wissenschaftliche Forschungsanwendungen
Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in biochemical assays and as a probe to study enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a local anesthetic or in the development of new pharmaceuticals.
Industry: Utilized in the formulation of various industrial products, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets ion channels and receptors in the nervous system, modulating their activity.
Pathways Involved: The compound affects signal transduction pathways, leading to changes in cellular responses and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride can be compared with other similar compounds:
Diethylamino hydroxybenzoyl hexyl benzoate: Known for its use in sunscreens due to its UV-absorbing properties.
Benzocaine: A local anesthetic commonly used in topical pain relief products.
Procaine: Another local anesthetic with similar applications but different pharmacokinetic properties.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
67049-62-1 |
|---|---|
Molekularformel |
C18H30ClNO3 |
Molekulargewicht |
343.9 g/mol |
IUPAC-Name |
[3-(4-ethoxybenzoyl)oxy-2,2-dimethylpropyl]-diethylazanium;chloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-6-19(7-2)13-18(4,5)14-22-17(20)15-9-11-16(12-10-15)21-8-3;/h9-12H,6-8,13-14H2,1-5H3;1H |
InChI-Schlüssel |
KPWUSJIIQPZSNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)

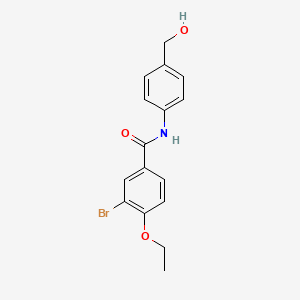


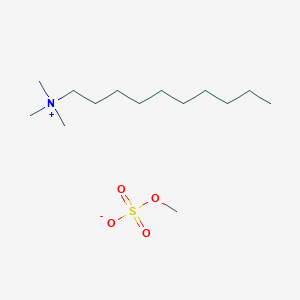
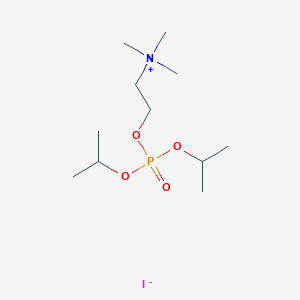
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
